molecular formula C14H8FN3 B1403099 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 938461-38-2

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B1403099
CAS RN: 938461-38-2
M. Wt: 237.23 g/mol
InChI Key: PHXIIAANTPHDQO-UHFFFAOYSA-N
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Description

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that has drawn increasing attention in scientific research and industry. It has a molecular formula of C14H8FN3 and a molecular weight of 237.23 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile consists of a benzonitrile group attached to a fluoroimidazopyridine group . The presence of the fluorine atom and the imidazopyridine group may contribute to the compound’s reactivity and potential applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a fluorinated imidazopyridine moiety, is of interest for creating ligands that can selectively bind to certain biological targets . This specificity could lead to the development of new drugs with fewer side effects.

Material Science

The compound’s robust aromatic structure makes it a candidate for use in material science, particularly in the development of organic semiconductors . Its ability to facilitate electron transfer could be harnessed in creating more efficient organic light-emitting diodes (OLEDs) or photovoltaic cells.

Environmental Science

In environmental science, researchers might explore the use of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile as a molecular probe to detect environmental pollutants. Its fluorescent properties could be utilized in sensing technologies to monitor the presence of hazardous substances in water or soil .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry due to its distinct spectral properties. It could be used in chromatography or spectrometry to help identify or quantify other substances within a sample, providing a benchmark for comparison.

Biochemistry

In biochemistry, the compound’s interaction with various enzymes and proteins can be studied. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate the mechanisms of action within biological pathways and contributing to our understanding of cellular processes .

Pharmacology

Pharmacologically, 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile may be investigated for its drug-like properties. Its ability to cross biological membranes and its interaction with drug transporters are of particular interest for the development of new therapeutic agents .

properties

IUPAC Name

4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXIIAANTPHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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